Cas no 2228856-83-3 (3-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)propanoic acid)

3-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)propanoic acid
- 2228856-83-3
- EN300-1900213
- 3-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)propanoic acid
-
- インチ: 1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11-6-4-9(8-10(11)15)5-7-12(17)18/h4,6,8H,5,7H2,1-3H3,(H,16,19)(H,17,18)
- InChIKey: PZQKBEGDSIQMDH-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1NC(=O)OC(C)(C)C)CCC(=O)O
計算された属性
- せいみつぶんしりょう: 299.0924357g/mol
- どういたいしつりょう: 299.0924357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1900213-5.0g |
3-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)propanoic acid |
2228856-83-3 | 5g |
$3728.0 | 2023-06-01 | ||
Enamine | EN300-1900213-0.05g |
3-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)propanoic acid |
2228856-83-3 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1900213-0.1g |
3-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)propanoic acid |
2228856-83-3 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1900213-1g |
3-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)propanoic acid |
2228856-83-3 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1900213-0.25g |
3-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)propanoic acid |
2228856-83-3 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1900213-0.5g |
3-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)propanoic acid |
2228856-83-3 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1900213-2.5g |
3-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)propanoic acid |
2228856-83-3 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1900213-10.0g |
3-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)propanoic acid |
2228856-83-3 | 10g |
$5528.0 | 2023-06-01 | ||
Enamine | EN300-1900213-1.0g |
3-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)propanoic acid |
2228856-83-3 | 1g |
$1286.0 | 2023-06-01 | ||
Enamine | EN300-1900213-5g |
3-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)propanoic acid |
2228856-83-3 | 5g |
$2650.0 | 2023-09-18 |
3-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)propanoic acid 関連文献
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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8. Book reviews
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9. Book reviews
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
3-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)propanoic acidに関する追加情報
3-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)propanoic Acid: A Comprehensive Overview
The compound with CAS No 2228856-83-3, commonly referred to as 3-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)propanoic acid, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a propanoic acid group attached to a chlorophenyl ring substituted with a tert-butoxycarbonylamino group. The combination of these functional groups makes it a versatile compound with potential applications in various industries, including pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the importance of tert-butoxycarbonyl (Boc) protecting groups in peptide synthesis and organic transformations. The presence of the Boc group in this compound suggests its utility in protecting amino groups during complex synthesis processes. Additionally, the chlorophenyl moiety introduces electronic effects that can influence reactivity and selectivity in chemical reactions. This makes the compound an interesting candidate for exploring new synthetic pathways and catalytic processes.
One of the most promising areas of research involving this compound is its potential application in drug discovery. The propanoic acid group is known to exhibit bioactive properties, and its substitution pattern can be tailored to enhance pharmacokinetic profiles. Recent advancements in medicinal chemistry have emphasized the importance of structural diversity in lead compounds, and this molecule provides an excellent platform for exploring such diversity.
Moreover, the compound's stability under various reaction conditions has been a focal point of recent investigations. Researchers have reported that the tert-butoxycarbonyl group enhances the stability of the amino group during high-temperature reactions, making it suitable for large-scale industrial applications. This property is particularly valuable in the synthesis of complex molecules where precise control over functional group reactivity is crucial.
In terms of environmental impact, studies have shown that this compound exhibits low toxicity and biodegradability under controlled conditions. This aligns with current trends toward sustainable chemistry practices, where minimizing environmental footprint is a priority. As such, it holds potential for use in green chemical processes and eco-friendly product formulations.
The synthesis of 3-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)propanoic acid involves a multi-step process that combines nucleophilic aromatic substitution with peptide coupling techniques. Recent optimizations in these methods have significantly improved yield and purity, making large-scale production more feasible. These advancements underscore the compound's practicality for industrial applications.
In conclusion, 3-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)propanoic acid (CAS No 2228856-83-3) is a multifaceted compound with diverse applications across various scientific domains. Its unique structure, combined with recent research findings, positions it as a valuable tool in modern chemical research and development.
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